2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid is a heterocyclic compound with a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzamide with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Scientific Research Applications
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in disease progression, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-oxo-4,5-dihydroquinazoline-6-carboxylic acid
- 2-Amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid
Uniqueness
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities. Its hexahydroquinazoline core differentiates it from other quinazoline derivatives, providing unique interactions with biological targets .
Properties
CAS No. |
5429-55-0 |
---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h4H,1-3H2,(H,14,15)(H3,10,11,12,13) |
InChI Key |
QAOJEJCLYKVKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.